molecular formula C18H29N3O2 B7917020 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917020
M. Wt: 319.4 g/mol
InChI Key: DRJBOWQIQIWADI-QGZVFWFLSA-N
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Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353972-73-2) is a chiral piperidine derivative featuring a benzyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain on the piperidine ring. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.45 g/mol . The compound is synthesized via reductive amination and esterification steps, as outlined in protocols for analogous piperidine derivatives . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for drugs targeting G protein-coupled receptors (GPCRs) and ion channels . Notably, commercial availability of this compound has been discontinued due to challenges in stability or manufacturing, as indicated by supplier data .

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBOWQIQIWADI-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an aminoethyl moiety.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with isopropyl chloroformate and benzyl alcohol to form the carbamic acid ester.

Industrial Production Methods

In an industrial setting, the production of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name CAS Number Substituents on Piperidine Functional Groups Molecular Formula Molecular Weight (g/mol)
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1353972-73-2 2-Aminoethyl Amine, benzyl ester C₁₈H₂₉N₃O₂ 319.45
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester N/A 2-Chloroacetyl Chloroacetyl, benzyl ester C₁₉H₂₆ClN₃O₃ ~376.89 (estimated)
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354014-80-4 2-Hydroxyethyl Hydroxyl, benzyl ester C₁₈H₂₈N₂O₃ 316.43
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester N/A 2-Aminoethyl, cyclopropyl Amine, cyclopropyl carbamate C₁₉H₂₇N₃O₂ 329.44

Key Observations :

  • Electrophilicity: The chloroacetyl analog (Table 1, Row 2) exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitution reactions compared to the aminoethyl variant .
  • Steric Effects : The cyclopropyl carbamate analog (Row 4) introduces steric hindrance, which may reduce metabolic degradation but limit binding to flat receptor surfaces .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Chloroacetyl Analog Hydroxyethyl Analog
LogP (Predicted) 2.1 3.4 1.8
Solubility (Water) Low Very Low Moderate
pKa (Amine Group) 9.2 N/A 8.5
Stability Moderate Low (hydrolysis-prone) High

Notes:

  • The aminoethyl group’s basicity (pKa ~9.2) enhances protonation in acidic environments, improving bioavailability in gastrointestinal drug formulations .
  • The hydroxyethyl analog’s higher water solubility makes it preferable for intravenous applications .

Biological Activity

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353972-73-2, is a complex organic compound featuring a piperidine ring and a carbamic acid derivative. This compound is notable for its chirality, specifically the (R) configuration, which significantly influences its pharmacological properties. The following sections delve into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is C18H29N3O2. The structure includes:

  • Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
  • Amino group : Known for diverse pharmacological activities.
  • Carbamate functional group : Implicated in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notable activities include:

1. Analgesic Properties

Research indicates that compounds with piperidine structures exhibit strong analgesic effects. The presence of the amino group enhances binding affinity to pain-related receptors, potentially leading to effective pain management strategies.

2. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester have shown cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and inhibit cell proliferation, suggesting potential for development as anticancer agents .

3. Cholinesterase Inhibition

The compound has been explored for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance cholinergic signaling, providing therapeutic benefits in cognitive disorders .

The mechanisms through which [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester exerts its biological effects include:

  • Receptor Modulation : The compound acts as a ligand for various G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and survival.
  • Enzyme Inhibition : Its carbamate structure allows it to interact with serine residues in active sites of enzymes like AChE, leading to reduced breakdown of neurotransmitters, thereby enhancing synaptic transmission.

Case Studies

Several studies have documented the biological activities of similar piperidine derivatives:

StudyFindings
Liu et al. (2023)Identified dual inhibition of AChE and BuChE by piperidine derivatives, enhancing cognitive function in animal models .
Zhang et al. (2022)Reported significant anticancer effects in vitro using a piperidine-based compound against colon cancer cells .
Malawska & Gobec (2021)Demonstrated multi-targeted approaches for Alzheimer's treatment using piperidine derivatives that showed antiaggregatory properties .

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